molecular formula C22H24ClN3O2 B11114209 1-[4-(4-Chlorophenyl)-2-(2-hydroxyphenyl)-1,5,9-triazaspiro[5.5]undec-1-EN-9-YL]ethanone

1-[4-(4-Chlorophenyl)-2-(2-hydroxyphenyl)-1,5,9-triazaspiro[5.5]undec-1-EN-9-YL]ethanone

Cat. No.: B11114209
M. Wt: 397.9 g/mol
InChI Key: LGEABCXSHGWXSN-UHFFFAOYSA-N
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Description

1-[4-(4-CHLOROPHENYL)-2-(2-HYDROXYPHENYL)-1,5,9-TRIAZASPIRO[55]UNDEC-1-EN-9-YL]ETHAN-1-ONE is a complex organic compound characterized by its unique spirocyclic structure This compound features a triazaspiro undecane core, which is a bicyclic system containing nitrogen atoms, and is substituted with chlorophenyl and hydroxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(4-CHLOROPHENYL)-2-(2-HYDROXYPHENYL)-1,5,9-TRIAZASPIRO[5.5]UNDEC-1-EN-9-YL]ETHAN-1-ONE typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor, such as a diamine and a diketone, under acidic or basic conditions.

    Introduction of Substituents: The chlorophenyl and hydroxyphenyl groups are introduced through electrophilic aromatic substitution reactions. This step may involve the use of reagents like chlorobenzene and phenol derivatives in the presence of catalysts such as aluminum chloride or iron(III) chloride.

    Final Functionalization:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques like chromatography, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[4-(4-CHLOROPHENYL)-2-(2-HYDROXYPHENYL)-1,5,9-TRIAZASPIRO[5.5]UNDEC-1-EN-9-YL]ETHAN-1-ONE undergoes various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Ammonia or thiol in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

1-[4-(4-CHLOROPHENYL)-2-(2-HYDROXYPHENYL)-1,5,9-TRIAZASPIRO[5.5]UNDEC-1-EN-9-YL]ETHAN-1-ONE has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-[4-(4-CHLOROPHENYL)-2-(2-HYDROXYPHENYL)-1,5,9-TRIAZASPIRO[5.5]UNDEC-1-EN-9-YL]ETHAN-1-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Enzyme Inhibition: Binding to the active site of enzymes, thereby inhibiting their activity.

    Receptor Modulation: Interacting with cellular receptors to modulate signal transduction pathways.

    DNA Intercalation: Inserting itself between DNA base pairs, affecting DNA replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

    1-[2-(5-chloro-2-hydroxyphenyl)-4-(4-fluorophenyl)-1,5,9-triazaspiro[5.5]undec-1-en-9-yl]ethan-1-one: Similar spirocyclic structure with different substituents.

    1,1,1-trichloro-2,2-bis(4-chlorophenyl)ethane: Contains chlorophenyl groups but lacks the spirocyclic core.

    (1E,4E)-1,5-bis(4-chlorophenyl)penta-1,4-dien-3-one: Features chlorophenyl groups but has a different core structure.

Uniqueness

1-[4-(4-CHLOROPHENYL)-2-(2-HYDROXYPHENYL)-1,5,9-TRIAZASPIRO[55]UNDEC-1-EN-9-YL]ETHAN-1-ONE is unique due to its combination of a spirocyclic core with chlorophenyl and hydroxyphenyl substituents

Properties

Molecular Formula

C22H24ClN3O2

Molecular Weight

397.9 g/mol

IUPAC Name

1-[2-(4-chlorophenyl)-4-(2-hydroxyphenyl)-1,5,9-triazaspiro[5.5]undec-4-en-9-yl]ethanone

InChI

InChI=1S/C22H24ClN3O2/c1-15(27)26-12-10-22(11-13-26)24-19(16-6-8-17(23)9-7-16)14-20(25-22)18-4-2-3-5-21(18)28/h2-9,19,24,28H,10-14H2,1H3

InChI Key

LGEABCXSHGWXSN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCC2(CC1)NC(CC(=N2)C3=CC=CC=C3O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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